molecular formula C14H16N2O4 B14763822 N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide

N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide

Cat. No.: B14763822
M. Wt: 276.29 g/mol
InChI Key: ODKDDSSGLNTJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an aminophenyl group and a dioxobutyl group attached to a central oxobutanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide typically involves the reaction of 2-aminophenylamine with a suitable dioxobutyl derivative under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and amide formation. Common reagents used in the synthesis may include acyl chlorides, anhydrides, and catalysts such as Lewis acids.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide can undergo various chemical reactions including:

    Oxidation: The compound may be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aminophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide involves its interaction with specific molecular targets. The aminophenyl group may interact with enzymes or receptors, while the dioxobutyl group can modulate the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide: can be compared with other amides such as N-(2-aminophenyl)-N-(1,3-dioxobutyl)-2-oxobutanamide or N-(2-aminophenyl)-N-(1,3-dioxobutyl)-4-oxobutanamide.

    Differences: The position and nature of the oxo groups can significantly influence the compound’s chemical properties and reactivity.

Uniqueness

The unique combination of the aminophenyl and dioxobutyl groups in this compound imparts specific chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged for targeted applications in research and industry.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

N-(2-aminophenyl)-3-oxo-N-(3-oxobutanoyl)butanamide

InChI

InChI=1S/C14H16N2O4/c1-9(17)7-13(19)16(14(20)8-10(2)18)12-6-4-3-5-11(12)15/h3-6H,7-8,15H2,1-2H3

InChI Key

ODKDDSSGLNTJMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)N(C1=CC=CC=C1N)C(=O)CC(=O)C

Origin of Product

United States

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